molecular formula C12H14O B14298917 Bicyclo[3.1.0]hexan-2-ol, 2-phenyl- CAS No. 126110-28-9

Bicyclo[3.1.0]hexan-2-ol, 2-phenyl-

Cat. No.: B14298917
CAS No.: 126110-28-9
M. Wt: 174.24 g/mol
InChI Key: MGJXZLRYSZHEPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[3.1.0]hexan-2-ol, 2-phenyl-: is a bicyclic compound characterized by a hexane ring fused with a cyclopropane ring and a hydroxyl group at the second position, along with a phenyl group attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Annulation Reactions: One common method for synthesizing bicyclo[3.1.0]hexanes involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes.

    Photocatalytic Cycloaddition: Another method involves a photocatalytic cycloaddition reaction that provides access to polysubstituted bicyclo[2.1.1]hexanes.

Industrial Production Methods: Industrial production methods for bicyclo[3.1.0]hexan-2-ol, 2-phenyl- are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bicyclo[3.1.0]hexan-2-ol, 2-phenyl- can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming bicyclo[3.1.0]hexane derivatives.

    Substitution: The compound can participate in substitution reactions, where the hydroxyl group or the phenyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of bicyclo[3.1.0]hexane derivatives.

    Substitution: Formation of various substituted bicyclo[3.1.0]hexane compounds.

Scientific Research Applications

Chemistry:

Biology:

    Biological Studies: The compound can be used in studies to understand the interactions of bicyclic structures with biological molecules.

Medicine:

    Drug Development: Its structural features may be exploited to develop new pharmaceuticals with specific biological activities.

Industry:

    Material Science: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which bicyclo[3.1.0]hexan-2-ol, 2-phenyl- exerts its effects depends on its interactions with molecular targets. The hydroxyl group and the phenyl group play crucial roles in these interactions, potentially involving hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets.

Comparison with Similar Compounds

Uniqueness: Bicyclo[3.1.0]hexan-2-ol, 2-phenyl- is unique due to the presence of both a hydroxyl group and a phenyl group on the same carbon atom, which imparts distinct chemical and physical properties compared to other bicyclic compounds.

Properties

CAS No.

126110-28-9

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

2-phenylbicyclo[3.1.0]hexan-2-ol

InChI

InChI=1S/C12H14O/c13-12(7-6-9-8-11(9)12)10-4-2-1-3-5-10/h1-5,9,11,13H,6-8H2

InChI Key

MGJXZLRYSZHEPB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1C2)(C3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.